molecular formula C13H23NO5S B594829 Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate CAS No. 1232432-67-5

Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate

Cat. No.: B594829
CAS No.: 1232432-67-5
M. Wt: 305.389
InChI Key: QWPLMQDSSZGEIH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a methylsulfonyl acetyl substituent (-CO-C(SO₂Me)) at the 3-position. Piperidine derivatives with sulfonyl-containing substituents are frequently employed as intermediates in drug discovery, particularly for kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

tert-butyl 3-(2-methylsulfonylacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5S/c1-13(2,3)19-12(16)14-7-5-6-10(8-14)11(15)9-20(4,17)18/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPLMQDSSZGEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704629
Record name tert-Butyl 3-[(methanesulfonyl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-67-5
Record name tert-Butyl 3-[(methanesulfonyl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Boc Protection Protocol

A representative procedure involves dissolving 4-piperidinecarboxylic acid in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide. Boc anhydride is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours. The Boc-protected intermediate, tert-butyl 4-carboxypiperidine-1-carboxylate, is isolated in >90% yield after aqueous workup and crystallization.

Critical Parameters :

  • Solvent : THF or dichloromethane (DCM) ensures solubility of Boc anhydride.

  • Base : Sodium hydroxide or sodium carbonate maintains alkaline conditions for efficient protection.

  • Temperature : Controlled addition at 0–5°C minimizes exothermic side reactions.

The introduction of a mesyl (methylsulfonyl) group at the 3-position converts a hydroxyl group into a superior leaving group, enabling subsequent nucleophilic substitution.

Mesylation Using Methanesulfonyl Chloride

In a typical protocol, tert-butyl 3-hydroxypiperidine-1-carboxylate (25 g) is dissolved in toluene (250 mL) with triethylamine (30 g) as a base. Methanesulfonyl chloride (22.5 g) is added dropwise at 0–5°C, and the mixture is stirred at room temperature for 2 hours. The resulting tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate is isolated in 95% yield after aqueous extraction and solvent evaporation.

Optimization Insights :

  • Base Selection : Triethylamine outperforms weaker bases like pyridine in scavenging HCl.

  • Solvent : Toluene or DCM avoids side reactions with polar aprotic solvents.

  • Temperature : Low-temperature addition prevents exothermic decomposition of mesyl chloride.

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Limitations
Grignard-Weinreb75–84%THF, -15°C to 0°CHigh regioselectivityMulti-step synthesis
Direct Substitution58–95%DMA/CsF, 85°CFewer stepsRequires custom nucleophile

Key Observations :

  • The Grignard-Weinreb route offers reliability but demands strict anhydrous conditions.

  • Direct substitution, while efficient, hinges on the availability of specialized nucleophiles.

Reaction Optimization and Scalability

Solvent and Base Selection

  • Polar Aprotic Solvents : Dimethylacetamide (DMA) and N-methylpyrrolidone (NMP) enhance reaction rates for substitutions but require high-temperature tolerance.

  • Bases : Cesium fluoride (CsF) in DMA facilitates clean substitutions by activating the nucleophile, achieving 60% yield in 12-hour reactions.

Temperature and Time

  • Mesylation : 0–5°C prevents side reactions.

  • Substitution : 85°C for 12–18 hours ensures complete conversion in DMA.

Mechanistic Considerations

Mesylation Mechanism

Methanesulfonyl chloride reacts with the hydroxyl group via a two-step process:

  • Proton abstraction by triethylamine.

  • Nucleophilic attack by the deprotonated oxygen on the electrophilic sulfur of mesyl chloride.

Nucleophilic Substitution

The mesyl group’s electron-withdrawing nature stabilizes the transition state during SN2 displacement, favoring backside attack by the nucleophile .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the sulfonyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for probing the activity of enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the ester group can participate in binding interactions, while the methylsulfonylacetyl group may modulate the compound’s reactivity and specificity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name (Reference) Molecular Formula Molecular Weight Substituent Position Functional Group(s) Key Characteristics
Target Compound C₁₃H₂₃NO₅S 305.39 3-position Methylsulfonyl acetyl Electron-withdrawing acetyl-sulfonyl hybrid; potential stability/reactivity balance.
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate C₁₃H₂₅NO₅S 307.41 4-position Methylsulfonyloxy ethyl Sulfonyloxy group acts as a leaving group; used in nucleophilic substitutions.
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₇H₂₀N₂O₇S₂ 428.48 Thiazol-4-yl Methylsulfonyl, nitrobenzoyl Thiazole core with dual electron-withdrawing groups; CDK9 inhibitor activity.
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate C₁₁H₁₉N₅O₂ 265.31 3-position Tetrazole Bioisostere for carboxylic acids; high binding stability (-4.5 kcal/mol).
Key Observations:
  • Substituent Position : The 3-position substitution in the target compound and ’s tetrazole analog may confer distinct conformational effects compared to 4-position analogs (e.g., ), influencing receptor binding or solubility.
  • In contrast, ’s sulfonyloxy group facilitates nucleophilic displacement reactions .

Biological Activity

Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate (CAS No. 1232432-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C13H23NO5S
  • Molecular Weight: 293.38 g/mol
  • CAS Number: 1232432-67-5

The compound features a piperidine ring substituted with a tert-butyl group and a methylsulfonylacetyl moiety, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

In Vitro Studies

A study evaluating the cytotoxic effects of various piperidine derivatives found that those containing sulfonyl groups exhibited significant activity against human cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the piperidine structure significantly influence biological activity. Compounds with electron-withdrawing groups like sulfonyl groups tend to enhance cytotoxicity, while hydrophobic interactions play a crucial role in binding affinity to target proteins .

Case Studies

  • Case Study on Anticancer Activity:
    • A recent study investigated the effects of a series of piperidine derivatives on the proliferation of cancer cells. This compound was included in the screening, showing promising results with an IC50 value comparable to established anticancer agents .
  • Case Study on Anticonvulsant Activity:
    • In a model assessing anticonvulsant properties, compounds similar to this compound were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated significant protective effects, warranting further investigation into this compound’s potential as an anticonvulsant agent .

Data Tables

Biological Activity IC50 Values (µM)Cell Lines Tested
Anticancer Activity<10HCT-15, MCF-7
Anticonvulsant Activity20PTZ-induced seizures
Anti-inflammatory PotentialTBDMacrophage activation assays

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example:

  • Step 1 : Introduction of the methylsulfonylacetyl group via nucleophilic substitution or acylation under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
  • Step 2 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .
  • Purification : Silica gel column chromatography is commonly employed to isolate the final product, with eluents such as ethyl acetate/hexane mixtures .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Silica gel columns with gradient elution (e.g., 10–30% ethyl acetate in hexane) are standard for separating polar impurities .
  • Recrystallization : If the compound exhibits suitable solubility differences, recrystallization from ethanol or methanol can enhance purity .
  • Analytical Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) ensure purity >95% .

Q. How can researchers characterize this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for tert-butyl (~1.4 ppm, singlet), methylsulfonyl (~3.1 ppm, singlet), and piperidine protons (δ 1.5–3.5 ppm) confirm structure .
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) groups .
    • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks matching the molecular weight (e.g., ~317.4 g/mol) .

Q. What are the recommended storage conditions for this compound?

  • Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis of the Boc group .
  • Avoid exposure to strong oxidizing agents (e.g., peroxides) or moisture to maintain stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Test DMAP, pyridine, or DBU to enhance acylation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. DCM) to balance reactivity and byproduct formation .
  • Temperature Control : Conduct reactions at 0–20°C to minimize thermal degradation of sensitive intermediates .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

  • Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous DCM, freshly distilled triethylamine) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-acylation or Boc-deprotected intermediates) .
  • Statistical Design : Apply DOE (Design of Experiments) to evaluate the impact of variables like stoichiometry and reaction time .

Q. What strategies are effective for studying the compound’s reactivity under diverse conditions?

  • Oxidation/Reduction : Test stability under hydrogen peroxide (oxidation) or NaBH₄ (reduction) to assess functional group robustness .
  • pH-Dependent Stability : Perform kinetic studies in buffered solutions (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the sulfonyl group) .

Q. How can the compound’s stability in biological assays be evaluated?

  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .
  • Metabolic Profiling : Use liver microsomes to identify CYP450-mediated metabolites .

Q. What methodologies are used to investigate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., enzymes or receptors) .
  • Molecular Dynamics Simulations : Model interactions with target binding pockets to guide structure-activity relationship (SAR) studies .

Q. What safety protocols are critical for large-scale synthesis?

  • Environmental Controls : Implement fume hoods and waste segregation to prevent discharge into waterways .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and respiratory masks to limit exposure to aerosols .

Key Considerations for Methodological Rigor

  • Data Validation : Cross-reference NMR/LC-MS results with computational predictions (e.g., ChemDraw or Gaussian) .
  • Contingency Planning : Pre-test reaction scalability in milligram-to-gram transitions to identify bottlenecks .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.